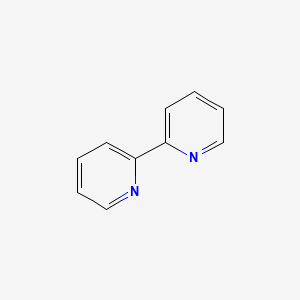

2,2'-Bipyridine

カタログ番号 B1663995

:

366-18-7

分子量: 156.18 g/mol

InChIキー: ROFVEXUMMXZLPA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US08501484B2

Procedure details

A suspension of CeBr3(THF)4 (complex 2) (0.050 grams, 0.075 millimoles) in dichloromethane (10 milliliters) was prepared. A solution of bipyridine (0.023 grams, 0.150 millimoles) in dichloromethane was prepared and added to the suspension. After allowing the resulting yellow suspension to continue stirring overnight, the reaction mixture was allowed to settle. The solvent was decanted. The yellow solid was washed twice with cold dichloromethane to remove unreacted bipyridine. The solid was dried in vacuo, affording a bright yellow solid. A saturated solution of the yellow solid in pyridine was prepared. Slow diffusion of hexanes into the saturated solution produced yellow block-shaped crystals of CeBr3(bipyridine)(pyridine)3 (complex 6) that proved to be suitable for X-ray diffraction. The crystals were washed with cold toluene and dried under argon. Yield: 0.035 grams, 62%). The FT-IR spectrum included peaks at 1600 and 1441 cm−1 assigned to pyridine C═C and C═N stretches (compared to 1541 and 1439 cm−1, respectively, for neat pyridine), and peaks at 1595 and 1436 cm−1 assigned to C═C and C═N stretches for bipyridine. Analysis calculated for C25H23N3CeBr3: C (38.83%), H (3.00%), N (9.06%). Found: C (37.71%), H (2.81%), N (8.58%). An ORTEP representation of 6 is shown in FIG. 4. Hydrogen atoms were omitted for clarity.

[Compound]

Name

CeBr3(THF)4

Quantity

0.05 g

Type

reactant

Reaction Step Two

[Compound]

Name

complex 2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

hexanes

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>ClCCl>[CH:4]1[CH:3]=[CH:2][N:1]=[C:6]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH:5]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

[Compound]

|

Name

|

CeBr3(THF)4

|

|

Quantity

|

0.05 g

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

complex 2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Four

[Compound]

|

Name

|

hexanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to continue stirring overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to the suspension

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was decanted

|

WASH

|

Type

|

WASH

|

|

Details

|

The yellow solid was washed twice with cold dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove unreacted bipyridine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was dried in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

affording a bright yellow solid

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C=1C=CN=C(C1)C=2C=CC=CN2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.15 mmol | |

| AMOUNT: MASS | 0.023 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |